molecular formula C11H20BrNO4 B13287258 (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 152922-78-6

(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B13287258
CAS No.: 152922-78-6
M. Wt: 310.18 g/mol
InChI Key: XDCIBFZPQRLWDU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a brominated hexanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and a bromine atom at the 6-position. The stereochemistry at the second carbon is designated as (S), which may influence its biological activity and chemical reactivity.

Properties

CAS No.

152922-78-6

Molecular Formula

C11H20BrNO4

Molecular Weight

310.18 g/mol

IUPAC Name

(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1

InChI Key

XDCIBFZPQRLWDU-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCBr)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCBr)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final step involves the hydrolysis of the ester to yield the desired hexanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or alkanes.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Acids and Bases: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Biological Activity

(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, also known as methyl N-Boc-2-amino-6-bromohexanoate, is an amino acid derivative with significant implications in biochemical research and pharmaceutical applications. This compound is characterized by its unique structure, which includes a bromine substituent and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The biological activity of this compound is of particular interest due to its potential roles in peptide synthesis and as a building block for drug development.

PropertyValue
Molecular Formula C12H22BrNO4
Molecular Weight 324.21 g/mol
IUPAC Name This compound
CAS Number 119798-08-2
PubChem CID 18786291

The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the Boc group allows for selective reactions, enhancing its utility in synthetic chemistry. The compound may act as a prodrug, releasing active metabolites that can modulate biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in developing new antibiotics.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Peptide Synthesis : As an amino acid derivative, it serves as a valuable building block in peptide synthesis, particularly for creating modified peptides with enhanced stability or bioactivity.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various amino acid derivatives, including this compound, for their antimicrobial properties against a range of pathogens. Results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts.
  • Enzyme Interaction Study : Research conducted by Li et al. (2006) demonstrated that this compound could effectively inhibit the activity of specific proteolytic enzymes, suggesting its potential use in therapeutic interventions targeting protease-related diseases.
  • Peptide Synthesis Application : A recent investigation explored the use of this compound in synthesizing cyclic peptides. The study found that incorporating this compound improved the yield and purity of the resulting peptides, highlighting its utility in peptide chemistry.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Hydroxyl group at position 5; shorter carbon chain (pentanoic acid backbone) 233.26 Laboratory use only; no reported pharmacological activity .
(2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid Dimethylamino group at position 6 instead of bromine 303.38 Potential as a lysine analogue; no direct biological data available .
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid Boronic acid group at position 6; piperidine substituent 302.14 Investigated as a nitric oxide synthase inhibitor; demonstrates stereoselective activity .
6-Deaminosinefungin Adenine-containing side chain at position 6 500.45 Antiviral agent; acts as a S-adenosylmethionine (SAM) analog .

Functional Group Analysis

  • Bromine vs. Hydroxyl/Dimethylamino Groups: The bromine atom in the target compound enhances electrophilicity, making it reactive in substitution reactions. In contrast, the hydroxyl group in 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid increases polarity but reduces stability under acidic conditions .
  • Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is a common protective moiety for amines, enhancing stability during synthetic processes. This feature is shared across all analogues listed above .

Physicochemical Properties

  • Stability and Reactivity: The target compound’s bromine atom may render it susceptible to nucleophilic displacement, whereas the boronic acid group in (R)-2-amino-6-boronohexanoic acid enables reversible covalent interactions with biological targets (e.g., enzymes) . The Boc group in all analogues confers thermal stability but requires acidic conditions for deprotection .
  • Decomposition Products: Under combustion, the target compound generates nitrogen oxides (NOx), carbon dioxide (CO2), and carbon monoxide (CO), similar to its hydroxy-substituted analogue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.